molecular formula C14H8F3N3O3 B11080557 5-Cyano-4-methyl-6-oxo-1-(3-trifluoromethyl-phenyl)-1,6-dihydro-pyridazine-3-carboxylic acid

5-Cyano-4-methyl-6-oxo-1-(3-trifluoromethyl-phenyl)-1,6-dihydro-pyridazine-3-carboxylic acid

Cat. No.: B11080557
M. Wt: 323.23 g/mol
InChI Key: WJWXCCGKESEFGQ-UHFFFAOYSA-N
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Description

5-CYANO-4-METHYL-6-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a pyridazine ring, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-4-METHYL-6-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID typically involves multiple steps. One common method includes the reaction of 2,6-dichloro-4-trifluoromethylphenylamine with ethyl 2,3-dicyanopropionate under diazotization conditions. The reaction mixture is then treated with dichloromethane and aqueous ammonia to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-4-METHYL-6-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the cyano group yields amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

5-CYANO-4-METHYL-6-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-CYANO-4-METHYL-6-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The pyridazine ring structure allows for stable interactions with various biological molecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-CYANO-4-METHYL-6-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLIC ACID lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H8F3N3O3

Molecular Weight

323.23 g/mol

IUPAC Name

5-cyano-4-methyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid

InChI

InChI=1S/C14H8F3N3O3/c1-7-10(6-18)12(21)20(19-11(7)13(22)23)9-4-2-3-8(5-9)14(15,16)17/h2-5H,1H3,(H,22,23)

InChI Key

WJWXCCGKESEFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)O)C2=CC=CC(=C2)C(F)(F)F)C#N

solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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